molecular formula C12H11N3O2 B8371136 (3-Nitropyridin-2-yl)-o-tolylamine

(3-Nitropyridin-2-yl)-o-tolylamine

Cat. No. B8371136
M. Wt: 229.23 g/mol
InChI Key: YFFLGTYIQUYIMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08653089B2

Procedure details

A mixture of (3-nitropyridin-2-yl)-o-tolylamine (3.96 g, 17.3 mmol) in EtOAc (200 mL) was degassed with a stream of nitrogen prior to addition of 10% Pd/C (700 mg) and was stirred at RT under a hydrogen atmosphere for 16 h. The suspension was filtered and the filtrate was concentrated in vacuo to afford the title compound as a white solid (2.02 g, 59%). 1H NMR (CDCl3, 400 MHz): δ 7.83 (1H, d, J=4.94 Hz), 7.28-7.11 (3H, m), 7.01 (1H, d, J=7.64 Hz), 6.93 (1H, t, J=7.41 Hz), 6.79 (1H, dd, J=7.63, 4.96 Hz), 5.97 (1H, s), 3.43 (2H, s), 2.30 (3H, s).
Quantity
3.96 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
59%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:5]([NH:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[CH3:17])=[N:6][CH:7]=[CH:8][CH:9]=1)([O-])=O>CCOC(C)=O>[C:12]1([CH3:17])[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=1[NH:10][C:5]1[C:4]([NH2:1])=[CH:9][CH:8]=[CH:7][N:6]=1

Inputs

Step One
Name
Quantity
3.96 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C(=NC=CC1)NC1=C(C=CC=C1)C
Name
Quantity
200 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at RT under a hydrogen atmosphere for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed with a stream of nitrogen
ADDITION
Type
ADDITION
Details
to addition of 10% Pd/C (700 mg)
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C1(=C(C=CC=C1)NC1=NC=CC=C1N)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.02 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 58.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.